

A Comprehensive Technical Guide to Boc-3,5-diiodo-L-tyrosine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-3,5-diiodo-L-tyrosine*

Cat. No.: *B558194*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of N- α -tert-Butoxycarbonyl-3,5-diiodo-L-tyrosine (**Boc-3,5-diiodo-L-tyrosine**). This specialized amino acid derivative is a critical building block in medicinal chemistry, particularly in the development of radiolabeled peptides, targeted therapeutics, and in the study of thyroid hormone analogs.

Core Chemical and Physical Properties

Boc-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring two iodine atoms on the phenolic ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure enhances its stability and utility in organic synthesis.[\[1\]](#)

Property	Value	References
IUPAC Name	(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid	[2]
Synonyms	Boc-3,5-diiodo-Tyr-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid	[1][2]
CAS Number	62129-53-7	[1][2][3]
Molecular Formula	C ₁₄ H ₁₇ I ₂ NO ₅	[1][2][3]
Molecular Weight	533.10 g/mol	[2][4]
Appearance	White to off-white solid/powder	[1]
Melting Point	168 - 171 °C	[1][3]
Optical Rotation	$[\alpha]^{20}/D = +40 \pm 1^\circ$ (c=1 in Dioxane)	[1]
Purity	≥99%	[1][3]
Storage	0 - 8 °C	[1]

Note on Solubility: While specific solubility data for **Boc-3,5-diiodo-L-tyrosine** is not readily available in the provided results, the related precursor 3,5-Diiodo-L-tyrosine is slightly soluble in DMF and ethanol, and soluble in DMSO (10 mg/ml).^[5] The Boc-protected form is expected to have increased solubility in organic solvents.

Spectroscopic Data

Detailed spectroscopic data for **Boc-3,5-diiodo-L-tyrosine** is not extensively published. However, analysis would typically involve the following techniques, with expected characteristic signals based on its structure and data from related compounds like 3,5-Diiodo-L-tyrosine.^{[6][7]} ^[8]

- ^1H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the α - and β -protons of the amino acid backbone, and the aromatic protons on the di-substituted phenyl ring.
- ^{13}C NMR: Characteristic peaks would correspond to the carbonyls of the carboxyl and Boc groups, the quaternary carbons of the Boc group, the carbons of the amino acid backbone, and the carbons of the diiodophenyl ring.
- Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
- Infrared (IR) Spectroscopy: Key absorption bands would indicate the presence of O-H (hydroxyl and carboxylic acid), N-H (carbamate), and C=O (carbamate and carboxylic acid) functional groups.

Experimental Protocols

Synthesis of Boc-3,5-diiodo-L-tyrosine

The synthesis is typically a two-step process starting from L-tyrosine.

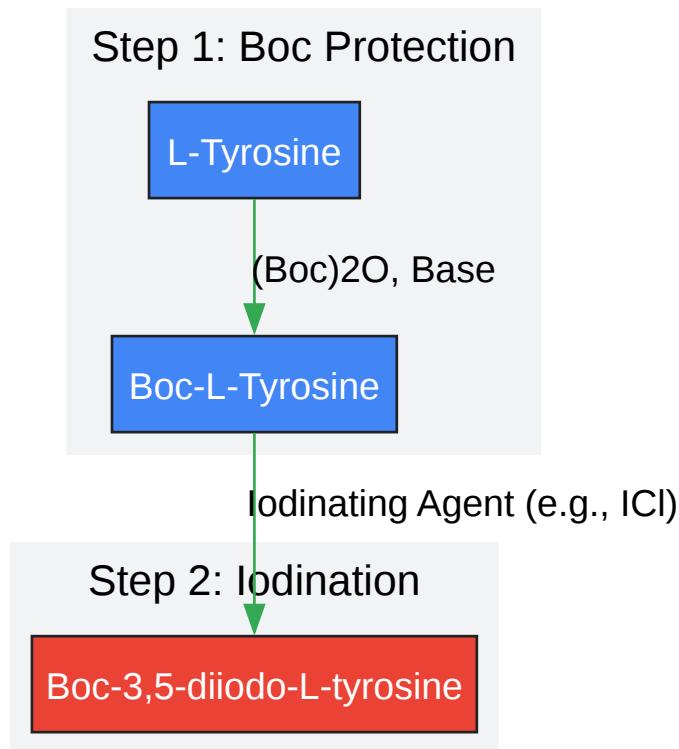
Step 1: Boc Protection of L-Tyrosine This protocol protects the amino group of L-tyrosine to prevent side reactions in the subsequent iodination step.

- Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent system (e.g., dioxane/water, THF/water).^[9] ^[10]
- Methodology:
 - Dissolve L-tyrosine in an aqueous basic solution, cooling the mixture in an ice bath.
 - Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane) dropwise to the stirred mixture.^[9]
 - Allow the reaction to warm to room temperature and stir overnight.

- After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., KHSO_4) to a pH of ~4 to precipitate the product.[9]
- Extract the product into an organic solvent such as ethyl acetate.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine, often as an oil or solid.[9]

Step 2: Iodination of Boc-L-Tyrosine This step introduces two iodine atoms onto the phenolic ring at the positions ortho to the hydroxyl group.

- Materials: Boc-L-tyrosine, an iodinating agent (e.g., Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)), and a suitable solvent.
- Methodology:
 - Dissolve Boc-L-tyrosine in a suitable solvent.
 - Add the iodinating agent (typically 2 equivalents for di-iodination) to the solution. The reaction may be performed in the presence of a mild base.
 - Stir the reaction at room temperature until completion, monitoring by a technique like TLC or LC-MS.
 - Upon completion, quench the reaction and perform an appropriate aqueous workup.
 - The crude product is then purified.

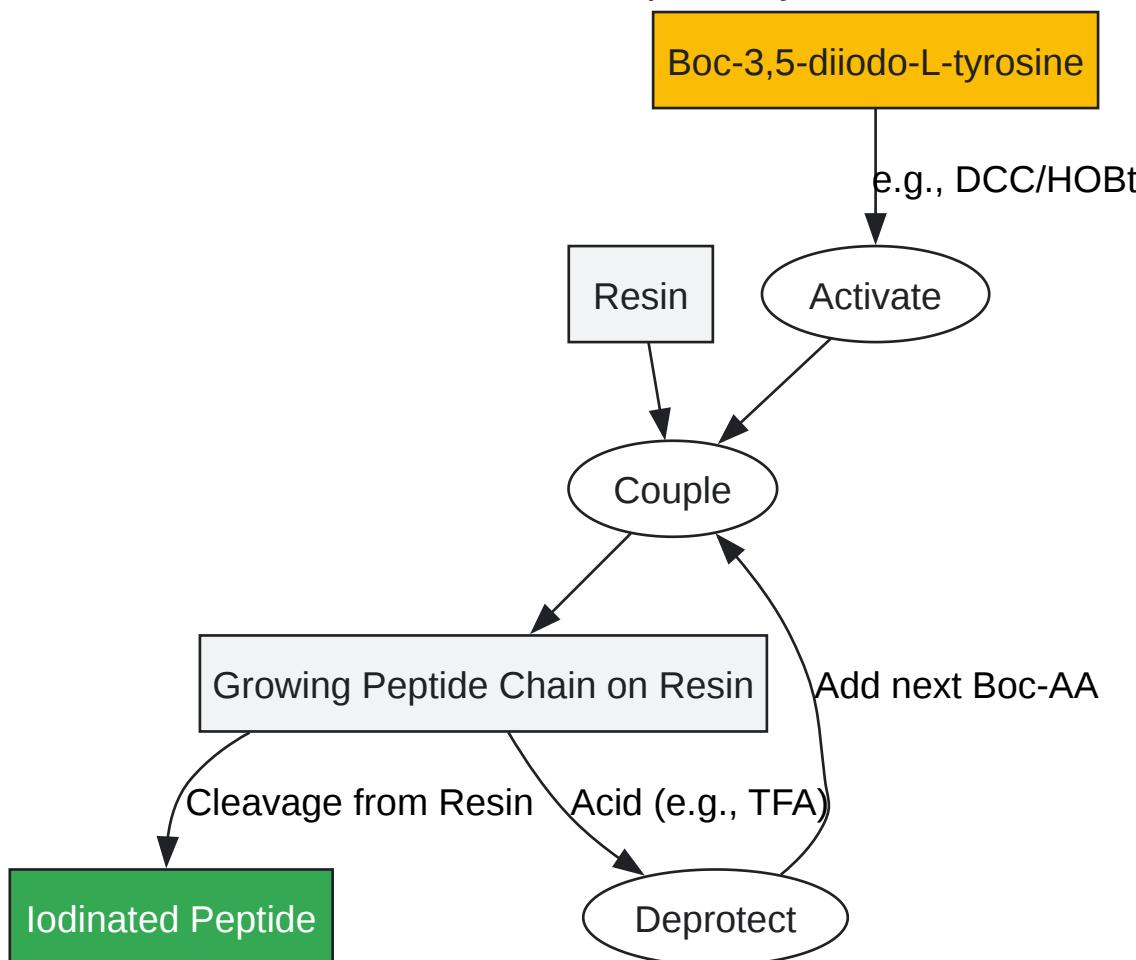

Purification and Analysis

- Purification: The final product, **Boc-3,5-diiodo-L-tyrosine**, is typically purified using column chromatography on silica gel. For highly polar related compounds, ion-exchange chromatography has also been utilized.[11]
- Analysis: The purity of the final compound is commonly assessed by High-Performance Liquid Chromatography (HPLC).[12][13] The structure and identity are confirmed using NMR spectroscopy and mass spectrometry.

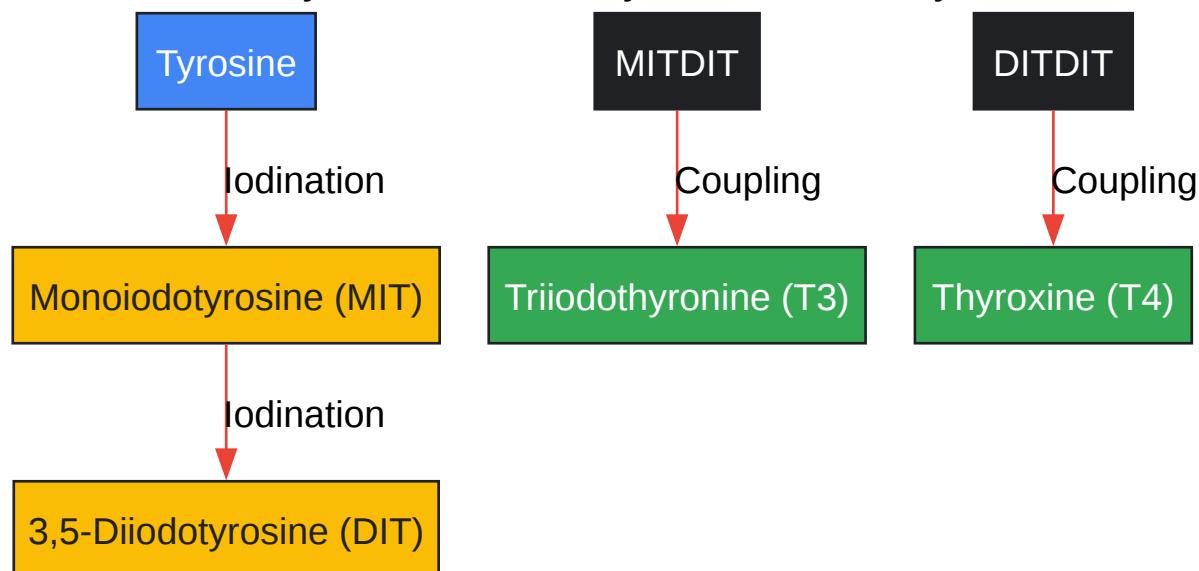
Mandatory Visualizations

Synthesis Workflow

Synthesis of Boc-3,5-diiodo-L-tyrosine



[Click to download full resolution via product page](#)


Caption: A two-step synthesis pathway from L-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Role in Solid-Phase Peptide Synthesis

Thyroid Hormone Synthesis Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Boc-3,5-diiodo-L-tyrosine | C14H17I2NO5 | CID 3008358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BOC-3,5-DIODO-L-TYROSINE | 62129-53-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrbi.io]
- 8. 3,5-Diiodo-L-tyrosine [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Boc-3,5-diiodo-L-tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558194#boc-3-5-diiodo-l-tyrosine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com